3-Amino-2-bromo-5-chloropyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 207.46 g/mol. It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom on a pyridine ring, making it a member of the pyridine derivatives. This compound appears as a solid and has a melting point range of 141-143 °C, with a flash point of 142.9 °C, indicating its stability under standard conditions .
The synthesis of 3-Amino-2-bromo-5-chloropyridine typically involves multi-step reactions:
A common synthetic route involves using iron turnings and acetic acid in conjunction with bromination techniques .
3-Amino-2-bromo-5-chloropyridine finds applications in:
Interaction studies have highlighted that 3-Amino-2-bromo-5-chloropyridine can interact with various biological targets:
Several compounds share structural similarities with 3-Amino-2-bromo-5-chloropyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Bromo-5-chloro-3-nitropyridine | CHBrClN | 0.79 | Contains a nitro group, which enhances reactivity. |
| 2-Bromo-6-methylpyridin-3-amine | CHBrN | 0.73 | Methyl group adds steric hindrance affecting reactivity. |
| 2-Bromo-5-chloro-3-methylpyridine | CHBrClN | 0.72 | Methyl substitution alters electronic properties. |
| 2-Bromo-6-chloropyridin-3-amine | CHBrClN | 0.72 | Chlorine substitution changes polarity and reactivity. |
Each of these compounds exhibits unique properties that differentiate them from 3-Amino-2-bromo-5-chloropyridine, primarily due to variations in substituents on the pyridine ring.
The IUPAC name 2-bromo-5-chloropyridin-3-amine reflects its substituent positions on the pyridine ring. Common synonyms include 3-amino-2-bromo-5-chloropyridine and 2-bromo-3-amino-5-chloropyridine, with variations in numbering reflecting different nomenclature conventions.
| Identifier | Value |
|---|---|
| CAS Registry Number | 90902-83-3 |
| EC Number | 674-547-4 |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.46 g/mol |
| InChIKey | AZOXQBMBDRLSCQ-UHFFFAOYSA-N |
Key Identifiers and Properties
The compound’s structure features a pyridine ring with substituents at positions 2 (bromo), 3 (amino), and 5 (chloro). Its SMILES notation (C1=C(C=NC(=C1N)Br)Cl) and InChI (InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2) provide unambiguous structural representation.
3-Amino-2-bromo-5-chloropyridine emerged as a versatile intermediate in the 20th century, with early applications in synthesizing heterocyclic compounds. Patents from the 1990s highlight its role in producing azatetralones, precursors to aldose reductase inhibitors. Modern research leverages its halogen substituents for nucleophilic displacement reactions, enabling the creation of complex pharmaceutical scaffolds.
The compound is pivotal in:
Patent CN111303020A (2020) underscores its utility in synthesizing 5-chloro-2-(pyridine-3-yl)pyridine-3-amine, a drug intermediate.
Classical halogenation approaches for the synthesis of 3-amino-2-bromo-5-chloropyridine have formed the foundation of heterocyclic chemistry for over a century. These methods rely on established electrophilic and radical substitution mechanisms to introduce halogen atoms into the pyridine ring system [1] [2].
The Sandmeyer reaction represents the most reliable classical approach for synthesizing 3-amino-2-bromo-5-chloropyridine with high regioselectivity [3]. This method begins with 2-amino-5-chloropyridine as the starting material and employs sodium nitrite in hydrobromic acid solution, followed by treatment with bromine [3]. The reaction proceeds through diazotization of the amino group at elevated temperatures, followed by displacement with bromide. Under optimized conditions (0-10°C, aqueous hydrobromic acid medium, 1.5 hours), this approach achieves yields of 93% with excellent positional selectivity [3].
Direct electrophilic bromination using molecular bromine has also been extensively investigated [4]. Historical studies demonstrate that when 2-aminopyridine and bromine vapors are passed over pumice at 500°C, a complex mixture of brominated aminopyridines forms, including 2-amino-3-bromopyridine, 2-amino-5-bromopyridine, and 2-amino-6-bromopyridine, along with various dibrominated and tribrominated products [4]. However, this high-temperature radical process suffers from poor selectivity and extensive carbon deposition.
Phosphorus oxychloride and phosphorus oxybromide methods provide an alternative classical approach [2]. These reactions involve treating 2,6-dihydroxypyridine compounds with phosphorus oxyhalides at temperatures ranging from 80°C to the boiling point of the mixture [2]. The process requires preheating under atmospheric pressure followed by sealed vessel heating at 180-230°C under autogenous pressure [2]. While effective for certain substitution patterns, these methods require harsh conditions and show moderate functional group tolerance.
Vilsmeier-Haack type reactions using formylating conditions have been adapted for halogenation purposes [5]. These methods typically employ dimethylformamide and phosphorus oxychloride systems, operating at 80-120°C for 4-12 hours [5]. The approach shows good regioselectivity but requires extended reaction times and produces yields in the 60-80% range.
The following table summarizes the key parameters for classical halogenation techniques:
| Technique | Temperature (°C) | Solvent System | Reaction Time | Typical Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Sandmeyer Reaction | 0-10 | Aqueous HBr | 1-3 hours | 85-95 | Excellent |
| Direct Electrophilic Substitution | 100-150 | Neat or AcOH | 2-8 hours | 40-70 | Poor-Moderate |
| Radical Halogenation | 300-500 | Gas phase | 30 min - 2 hours | 20-60 | Poor |
| Vilsmeier-Haack Type | 80-120 | DMF/POCl₃ | 4-12 hours | 60-80 | Good |
| Metal-Catalyzed Halogenation | 60-100 | DCE or MeCN | 1-24 hours | 70-90 | Good-Excellent |
Contemporary catalytic approaches have revolutionized pyridine halogenation by enabling precise regiocontrol and improved functional group compatibility [6] [7]. These methods leverage transition metal catalysis, photoredox chemistry, and electrochemical processes to achieve selective carbon-halogen bond formation under mild conditions.
Palladium-catalyzed carbon-hydrogen activation represents a significant advancement in regioselective pyridine halogenation [5] [7]. The method employs palladium(II) acetate as the catalyst in combination with chelating ligands to direct halogenation to specific positions [7]. Typical reaction conditions involve heating at 80-150°C in solvents such as 1,2-dichloroethane or acetonitrile under air or nitrogen atmosphere [7]. The process shows excellent substrate scope and functional group tolerance, with yields ranging from 70-90% [7].
For 2-arylpyridines, palladium-catalyzed chelation-assisted carbon-hydrogen halogenation using acid chlorides as chlorinating agents provides a monoselective route to aryl chlorides [5]. The reaction operates under mild conditions and demonstrates clean conversion with excellent regioselectivity [5]. The use of pyridine as a directing group enables ortho-halogenation with high efficiency [8].
Copper-mediated halogenation strategies offer complementary selectivity patterns [9] [10]. Using Selectfluor as an oxidant with lithium chloride or lithium bromide as halogen sources, these methods achieve regioselective chlorination and bromination of 2-aminopyridines and 2-aminodiazines [9] [10]. The reactions proceed under mild conditions in dimethylformamide at room temperature, providing chlorinated pyridines in 60-92% yields with high regioselectivity [9] [10]. Mechanistic studies reveal that halogenation occurs via pyridine or diazine radical processes [10].
Photoredox catalysis has emerged as a powerful tool for pyridine halogenation under exceptionally mild conditions [11]. Iridium and ruthenium photocatalysts enable halogenation at 25-60°C under nitrogen atmosphere with light irradiation [11]. These methods demonstrate broad substrate scope and excellent functional group tolerance, making them particularly suitable for late-stage functionalization of complex molecules [11].
Electrochemical halogenation methods provide an environmentally benign alternative by using electrons as the terminal reductant or oxidant [12]. Operating at 25-80°C under inert atmosphere, these processes eliminate the need for stoichiometric chemical oxidants [12]. While substrate scope is currently limited, ongoing developments promise expanded applicability [12].
The following table details modern catalytic strategies:
| Strategy | Catalyst System | Operating Temperature (°C) | Atmosphere | Substrate Scope | Functional Group Tolerance |
|---|---|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, ligands | 80-150 | Air or N₂ | Broad | Excellent |
| Copper-Mediated Halogenation | CuX₂, additives | 60-120 | Air | Moderate | Good |
| Photoredox Catalysis | Ir/Ru photocatalysts | 25-60 | N₂, light | Broad | Excellent |
| Electrochemical Methods | Electrodes, electrolytes | 25-80 | Inert | Limited | Good |
| Iron-Catalyzed Processes | Fe salts, oxidants | 60-100 | Air or O₂ | Moderate | Moderate |
The Zincke imine ring-opening strategy represents a paradigm shift in pyridine halogenation by temporarily converting the electron-deficient pyridine ring into reactive polarized alkenes [13] [14] [15]. This approach enables highly regioselective 3-position halogenation, addressing a long-standing challenge in heterocyclic chemistry.
The classical Zincke reaction involves treating pyridines with 2,4-dinitro-chlorobenzene and primary amines to form pyridinium salts that undergo ring-opening to generate aldehyde-containing linear intermediates [16]. However, this traditional approach requires harsh conditions and often fails when 2-position substituents are present [14] [15].
Modern Zincke imine methodology employs trifluoromethanesulfonic anhydride (Tf₂O) to activate pyridines toward nucleophilic ring-opening with secondary amines [14] [15]. The process begins at -78°C in ethyl acetate, where pyridines react with triflic anhydride and secondary amines to form N-triflyl Zincke imine intermediates [14] [15]. These intermediates are then subjected to halogenation with N-halosuccinimides under mild conditions.
The ring-opening, halogenation, ring-closing sequence proceeds through several distinct mechanistic pathways depending on the halogen electrophile [13] [14]. For iodination, the process involves electrophilic addition to the Zincke imine followed by deprotonation, with the ring-closing step being selectivity-determining [13]. In contrast, bromination exhibits C-Br bond formation as the selectivity-determining step [13].
Computational mechanistic studies using density functional theory at the B3LYP-D3(BJ)/def2-TZVP//ωB97X-D/6-31+G(d,p) level reveal that halogenation of Zincke imines proceeds via electrophilic addition followed by deprotonation [13]. The calculations demonstrate that outer-sphere electron transfer processes are energetically inaccessible (ΔG > 34 kcal mol⁻¹) [13].
The one-pot protocol combines ring-opening, halogenation, and ring-closing into a streamlined process [14] [15]. For pyridines without 3-substituents, the sequence employs dibenzylamine for ring-opening, followed by halogenation with N-iodosuccinimide or N-bromosuccinimide, and ring-closing with ammonium acetate and ethanol at 60°C [13]. When 3-substituents are present, acid-mediated halogenation and ring-closing protocols function effectively [13].
Substrate scope investigations demonstrate broad applicability across diverse pyridine substitution patterns [13] [14]. The method tolerates aryl, alkyl, and acetal substituents at the 2-position, with yields ranging from 66-76% for iodinated products [13]. Pyridines bearing benzyl, cyano, and ketone substituents at the 4-position also participate effectively, providing halogenated products in 62-74% yields [13].
Late-stage functionalization applications highlight the method's utility in pharmaceutical chemistry [14] [15]. Complex pharmaceuticals and agrochemicals successfully undergo 3-selective halogenation, demonstrating excellent functional group tolerance and mild reaction conditions compatible with sensitive molecular architectures [14] [15].
The process achieves yields of 44-84% across diverse substrates, with excellent 3-selectivity maintained throughout the substitution series [14] [15]. The mild conditions (-78°C to 60°C) and sequential addition protocol make this approach particularly attractive for complex molecule synthesis [14] [15].
Green chemistry principles have driven the development of environmentally sustainable methods for pyridine halogenation, emphasizing atom economy, energy efficiency, and waste minimization [17] [18] [19]. These approaches eliminate or drastically reduce solvent usage while maintaining synthetic efficiency.
Solvent-free mechanochemical synthesis employs ball milling techniques to achieve halogenation through mechanical energy input [18]. N-iodosaccharin pyridine complexes prepared via mechanochemical processes demonstrate effective halogenation capabilities [18]. The preparation eliminates heavy metal salts and chlorinated solvents traditionally required for Barluenga's reagent synthesis [18]. Liquid-assisted grinding approaches using minimal ethyl acetate enable the synthesis of homoleptic [(DMAP)-I-(DMAP)]⁺ iodine(I) complexes [18]. These mechanochemically prepared materials successfully iodinate antipyrine in both solution and solid-state syntheses [18].
Microwave-assisted solvent-free reactions provide rapid access to halogenated pyridine derivatives with significantly reduced processing times [20] [21]. These methods achieve heating rates impossible through conventional thermal processes, enabling reactions in 5-30 minutes compared to hours required by traditional approaches [20] [21]. The technique demonstrates good atom economy (70-90%) and excellent scalability [20] [21].
Aqueous phase halogenation represents another green alternative, utilizing water as the primary reaction medium [17] [19]. Solvent-free preparation of novel 2-[phenyl(pyridine-2-ylamino)methyl]phenols proceeds through three-component reactions of aromatic aldehydes, heteroaryl amines, and phenols without acid catalysts [17]. The reactions operate at 80°C and achieve yields of 40-97% [17]. The process demonstrates excellent environmental compatibility and eliminates organic solvent waste [17].
Catalyst-free and solvent-free protocols have been developed for imidazo[1,2-a]pyridine synthesis [21]. Condensation of α-haloketones with 2-aminopyridines proceeds without additional catalysts or solvents, providing products in good to excellent yields [21]. This approach eliminates both catalyst waste and solvent disposal issues while maintaining synthetic efficiency [21].
Ionic liquid media offers another sustainable alternative [19]. Novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas utilizes pyridine N-oxides and dialkylcyanamides in ionic liquid systems [19]. The method demonstrates atom-economical characteristics and supports good-to-high yielding synthesis (63-92%) of diverse pyridine derivatives [19].
Continuous flow processes integrated with green chemistry principles enable sustainable large-scale synthesis [22]. Wells-Dawson heteropolyacids serve as recyclable catalysts in solvent-free Hantzsch reactions, affording pyridine derivatives in excellent yields [22]. The catalysts maintain activity through multiple recycling cycles (99%, 98%, and 98% yields over three consecutive batches) [22]. Solvent-free conditions provide superior results compared to acetonitrile-based processes (99% vs 89% yields) [22].
The following table summarizes green chemistry alternatives:
| Method | Energy Source | Processing Time | Environmental Impact | Atom Economy (%) | Scalability |
|---|---|---|---|---|---|
| Solvent-Free Ball Milling | Mechanical | 30 min - 2 h | Very Low | 85-95 | Excellent |
| Microwave-Assisted Synthesis | Microwave | 5-30 min | Low | 70-90 | Good |
| Aqueous Phase Reactions | Thermal | 1-8 h | Low | 60-80 | Excellent |
| Ionic Liquid Media | Thermal | 2-6 h | Moderate | 70-85 | Moderate |
| Supercritical Fluid Methods | Pressure/Heat | 1-4 h | Moderate | 75-90 | Limited |
Mechanochemical halogenation specifically addresses organohalogen compound synthesis through atom-economical reactions that minimize side product formation [23]. The application pursues enhanced reaction rates, improved selectivity, and reduced environmental impact compared to solution-phase methods [23]. Solid-state grinding techniques enable intimate mixing of reactants at the molecular level, often leading to enhanced reactivity and novel reaction pathways [23].
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